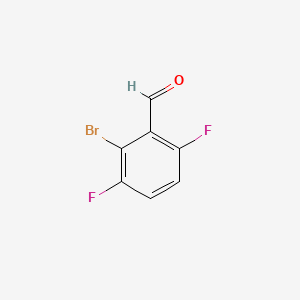

2-Bromo-3,6-difluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXMBFZKKQNHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679271 | |

| Record name | 2-Bromo-3,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934987-26-5 | |

| Record name | 2-Bromo-3,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzaldehyde (CAS: 934987-26-5): A Keystone Intermediate for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized aromatic building blocks is insatiable. 2-Bromo-3,6-difluorobenzaldehyde emerges as a molecule of significant interest, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with high precision. Its structure, featuring an aldehyde group, a synthetically versatile bromine atom, and two fluorine atoms on a benzene ring, provides a powerful platform for generating novel chemical entities.

The aldehyde serves as a classical handle for a myriad of transformations, including reductive aminations, oxidations, and olefination reactions. The bromine atom is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine substituents are not mere spectators; they profoundly influence the molecule's electronic properties and, when incorporated into a final active pharmaceutical ingredient (API), can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and its utility in advanced research.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 934987-26-5 | [4][5] |

| Molecular Formula | C₇H₃BrF₂O | [4][5][6] |

| Molecular Weight | 220.999 g/mol (often rounded to 221.00 g/mol ) | [4][5][6] |

| Melting Point | 49-51 °C | [4] |

| Boiling Point | 224 °C | [4] |

| Density | 1.758 g/cm³ | [4] |

| Flash Point | 90 °C | [4] |

| Appearance | Solid | |

| InChIKey | PQXMBFZKKQNHBA-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C(=C1F)C=O)Br)F | [5] |

While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures are predictable:

-

¹H NMR: A characteristic singlet for the aldehyde proton (δ ≈ 10.3 ppm) and complex multiplets in the aromatic region (δ ≈ 7.0-7.8 ppm) resulting from the coupling between the two aromatic protons and adjacent fluorine atoms.

-

¹³C NMR: The aldehyde carbon would appear significantly downfield (δ ≈ 185-190 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling, with the carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹JCF).

-

IR Spectroscopy: A strong C=O stretching vibration characteristic of an aromatic aldehyde would be prominent around 1700-1720 cm⁻¹. C-F stretching bands would appear in the 1100-1300 cm⁻¹ region.

Synthesis and Purification: A Regioselective Approach

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a plausible and efficient route can be designed based on established organometallic methodologies, specifically directed ortho-metalation. A protocol analogous to the synthesis of the related isomer, 3-bromo-2,6-difluorobenzaldehyde, provides a robust framework.[7]

The logical precursor is 1-bromo-2,5-difluorobenzene . The bromine atom is a poor directing group for electrophilic aromatic substitution, but the fluorine at position 2 is a powerful ortho-directing group for deprotonation (metalation). The fluorine at position 5 further acidifies the C6 proton, making it the most likely site for lithiation.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

-

Reactor Setup: A multi-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The system is purged with dry nitrogen for 15 minutes.

-

Initial Charge: Anhydrous tetrahydrofuran (THF, ~10 mL per mmol of substrate) is added to the flask via cannula, followed by 1-bromo-2,5-difluorobenzene (1.0 equivalent).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, (1.05 equivalents, 2M solution in THF/heptane/ethylbenzene) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is then stirred at -78 °C for 1 hour.

-

Causality Insight: LDA is the base of choice because its steric bulk prevents it from acting as a nucleophile and attacking the aromatic ring. The low temperature is critical to prevent decomposition of the aryllithium intermediate and unwanted side reactions. The ortho-directing ability of the fluorine at C2, enhanced by the acidity contribution from the C5 fluorine, ensures regioselective deprotonation at C6.

-

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is added dropwise to the aryllithium solution at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Causality Insight: DMF serves as a formyl group (-CHO) equivalent. The highly nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF.

-

-

Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed sequentially with water and brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 5% to 20% ethyl acetate) to yield this compound as a solid.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its predictable and versatile reactivity, allowing for sequential or orthogonal modifications at its key functional groups.

A. Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular classes:

-

Oxidation: Can be readily oxidized to the corresponding 2-bromo-3,6-difluorobenzoic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This carboxylic acid is itself a valuable intermediate.

-

Reduction: Selective reduction to (2-bromo-3,6-difluorophenyl)methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) forms C-N bonds to yield substituted benzylamines.

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to various alkenes by reacting with phosphorus ylides.

-

Conversion to Nitrile: The aldehyde can be converted to 2-bromo-3,6-difluorobenzonitrile in a two-step process or a one-pot reaction, for instance, with hydroxylamine followed by dehydration, or using reagents like [bis(acetoxy)iodo]benzene and ammonium acetate in water.[8]

B. Reactions at the Carbon-Bromine Bond

The C-Br bond is the primary locus for building molecular complexity through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), to form biaryl compounds. This is one of the most powerful methods for C-C bond formation.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to synthesize aryl alkynes, crucial scaffolds in many APIs and materials.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products, providing an alternative to classical methods that often require harsh conditions.

-

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Trustworthiness Insight: For any cross-coupling reaction, success is contingent on a self-validating system. This involves meticulous exclusion of oxygen, use of anhydrous solvents, and careful selection of the palladium catalyst, ligand, and base. Small-scale test reactions are often performed to screen these parameters before committing to a larger scale, ensuring reproducibility and optimizing yield.

Synthetic Utility Mapdot

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:934987-26-5 | Chemsrc [chemsrc.com]

- 5. This compound | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

Core Compound Analysis: Physicochemical and Structural Properties

An In-Depth Technical Guide to 2-Bromo-3,6-difluorobenzaldehyde: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of this compound (CAS No. 934987-26-5), a key fluorinated building block in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's fundamental properties, a validated synthetic protocol with mechanistic insights, and its application in advanced chemical transformations.

This compound is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and two fluorine atoms. This unique substitution pattern provides a versatile platform for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms and the aldehyde group significantly influences the reactivity of the aromatic ring, while the bromine atom serves as a classical handle for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 934987-26-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | [1][3] |

| Molecular Weight | 221.00 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to pale yellow solid | [4] |

| Melting Point | 49-51 °C | [5] |

| Boiling Point | 224 °C | [5] |

| SMILES | O=CC1=C(Br)C(F)=CC=C1F | [1] |

Synthesis Protocol: Directed Ortho-Metalation (DoM)

The regioselective synthesis of this compound is efficiently achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the ability of a heteroatom-containing functional group to direct a strong base to deprotonate an adjacent ortho position, creating a nucleophilic aryl-lithium species that can be trapped by an electrophile.

Mechanistic Rationale and Experimental Causality

The synthesis starts from the commercially available precursor, 1-bromo-2,5-difluorobenzene. In this molecule, the fluorine atom at the 2-position is a more potent ortho-directing group than the bromine atom. Fluorine's ability to coordinate with the lithium cation of the base and its inductive electron-withdrawing effect acidify the adjacent protons.

The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is required to ensure rapid deprotonation without competing nucleophilic attack on the aromatic ring. Lithium diisopropylamide (LDA) is the ideal reagent for this purpose. The reaction is conducted at extremely low temperatures (-78 °C) to prevent decomposition of the thermally sensitive aryl-lithium intermediate and to suppress potential side reactions, such as benzyne formation.

Following the selective deprotonation at the C-6 position (ortho to the fluorine at C-5 and meta to the bromine), the resulting aryl-lithium intermediate is quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde group.

Visualization of the Synthetic Pathway

Caption: Directed ortho-Metalation (DoM) synthesis workflow.

Step-by-Step Laboratory Protocol

This protocol is adapted from the procedure described in patent WO2016103155A1.[6][7][8][9]

-

Vessel Preparation: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Precursor Addition: Dissolve 1-bromo-2,5-difluorobenzene (16 g, 83 mmol) in the THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add lithium diisopropylamide (LDA, 54 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 108 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -75 °C.

-

Metalation: Stir the resulting mixture at -78 °C for 45 minutes. The formation of the aryl-lithium intermediate occurs during this step.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 18.2 g, 249 mmol) dropwise, maintaining the temperature at -78 °C.

-

Reaction Completion: Stir the mixture for an additional 2 hours at -78 °C.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Key Reactions & Applications in Drug Discovery

The strategic placement of reactive functional groups makes this compound a valuable precursor for synthesizing complex heterocyclic structures, which are prevalent in many pharmaceutical agents.

Application 1: Synthesis of Fluorinated Acridines via Buchwald-Hartwig Amination/Cyclization

Acridine scaffolds are important pharmacophores found in various bioactive compounds. The following protocol, adapted from a peer-reviewed journal article, demonstrates the use of the title compound in a sequential Buchwald-Hartwig amination and acid-catalyzed cyclization to form a substituted acridine.[4]

-

Scientific Rationale: This two-step sequence first utilizes the C-Br bond for a palladium-catalyzed Buchwald-Hartwig amination to couple the aldehyde with an aniline derivative. The resulting diphenylamine intermediate is then subjected to an acid-catalyzed intramolecular cyclization (Pictet-Spengler type reaction), where the aldehyde reacts with the adjacent phenyl ring to form the tricyclic acridine core.

Sources

- 1. This compound | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 934987-26-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. This compound, 96% One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. WO2016103155A1 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 7. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Synthesis and Application of 2-Bromo-3,6-difluorobenzaldehyde: A Technical Guide for Advanced Chemical Research

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-3,6-difluorobenzaldehyde (CAS No. 934987-26-5), a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. We will dissect its core physical and chemical properties, provide a detailed, field-proven synthetic protocol, and explore its reactivity, with a particular focus on its application in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique electronic and steric characteristics of this versatile molecule.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the strategic placement of halogen atoms on an aromatic scaffold offers chemists a powerful toolkit for molecular design. Halogens act as versatile handles for cross-coupling reactions, modulate electronic properties, and can block metabolic pathways, enhancing the pharmacokinetic profiles of drug candidates. This compound is a prime example of such a strategically designed intermediate.[1] Its structure, featuring a reactive aldehyde group, a synthetically useful bromine atom, and two fluorine atoms, creates a unique electronic environment that influences the reactivity of each functional group.

The presence of two electron-withdrawing fluorine atoms, ortho and meta to the aldehyde, significantly impacts the electrophilicity of the carbonyl carbon and the aromatic ring itself. This guide will explore how these features are exploited in synthetic applications, particularly in the construction of benzenesulfonamide-based therapeutic agents.[2]

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring proper handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 934987-26-5 | [3][4] |

| Molecular Formula | C₇H₃BrF₂O | [3][5] |

| Molecular Weight | 221.00 g/mol | [3][4] |

| Appearance | White to light yellow solid | |

| Melting Point | 49-51 °C | [5] |

| Boiling Point | 224 °C | [5] |

| Density | 1.758 g/cm³ | [5] |

| Flash Point | 90 °C | [5] |

| Solubility | While quantitative data is not readily available, it is expected to be soluble in common organic solvents like tetrahydrofuran, diethyl ether, dichloromethane, and ethyl acetate, and slightly soluble in nonpolar solvents like hexanes. It is sparingly soluble in water. | |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen).[4] Recommended storage temperature is often refrigerated (2-8°C) or colder (<-15°C). |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the acidity of the proton positioned between the two fluorine atoms in the starting material, 2-bromo-1,4-difluorobenzene. The following protocol is adapted from established and patented procedures, ensuring its reliability and reproducibility.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1,4-difluorobenzene (CAS 399-94-0)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure: [2]

-

Reaction Setup: To a solution of 2-bromo-1,4-difluorobenzene (100 g, 518 mmol) in anhydrous tetrahydrofuran (500 mL) in a flame-dried, multi-necked flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (570 mmol) in anhydrous tetrahydrofuran over 30 minutes, maintaining the internal temperature at -78 °C. The choice of LDA is critical; it is a strong, non-nucleophilic base that selectively removes the most acidic proton (at the C3 position) without displacing the bromine or fluorine atoms.

-

Stirring: Stir the resulting reaction mixture at -78 °C for an additional period to ensure complete formation of the lithiated intermediate.

-

Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. DMF serves as a robust and efficient formylating agent, acting as an electrophile that is attacked by the nucleophilic aryl lithium species.

-

Quenching: After the addition of DMF is complete, allow the reaction to proceed at -78 °C. Then, carefully quench the reaction by pouring it into a stirred, saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate in vacuo. The resulting residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional regions: the aldehyde, the C-Br bond, and the C-F bonds.

Reactions at the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a wide array of transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction to the benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. A key example is the addition of Grignard reagents. In the synthesis of benzenesulfonamide compounds, methylmagnesium bromide is added to the aldehyde to form the corresponding secondary alcohol, 1-(2-bromo-3,6-difluorophenyl)ethan-1-ol, demonstrating a crucial C-C bond formation step.[2]

Reactivity of the Halogen Substituents

The bromine and fluorine atoms on the aromatic ring are key handles for further molecular elaboration.

-

Cross-Coupling Reactions: The C-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the presence of the aldehyde and two fluorine atoms. This makes it susceptible to nucleophilic aromatic substitution. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which stabilizes the intermediate Meisenheimer complex. Therefore, under appropriate conditions with a strong nucleophile, one of the fluorine atoms could potentially be displaced. The precise regioselectivity would depend on the reaction conditions and the nature of the attacking nucleophile.

Logical Reactivity Diagram

Caption: Key reactive sites and transformations of the title compound.

Spectroscopic Characterization (Predicted)

While primary experimental spectra are not publicly available in the cited literature, a confident prediction of the key spectroscopic features can be made based on the known structure and data from analogous compounds, such as 2-bromo-1,4-difluorobenzene.[1][7] This analysis is crucial for reaction monitoring and product verification.

-

¹H NMR: The spectrum will be characterized by two signals in the aromatic region and one in the aldehyde region.

-

Aldehyde Proton (-CHO): Expected as a singlet far downfield, likely between δ 10.0-10.5 ppm.

-

Aromatic Protons (Ar-H): Two signals are expected, each integrating to one proton. They will appear as complex multiplets due to H-H and H-F coupling. The proton at C5 will likely be a doublet of doublets of doublets (ddd), coupling to the adjacent proton at C4 and the two fluorine atoms. The proton at C4 will show similar complex splitting.

-

-

¹³C NMR: The spectrum will show seven distinct carbon signals.

-

Carbonyl Carbon (C=O): The most deshielded carbon, appearing around δ 185-195 ppm.

-

Aromatic Carbons: Six signals are expected. The carbons directly attached to the highly electronegative fluorine atoms (C3 and C6) will be significantly downfield and will appear as doublets with large one-bond C-F coupling constants (¹JCF). The carbon attached to bromine (C2) will also be downfield. The remaining carbons (C1, C4, C5) will show smaller C-F couplings.

-

-

FTIR: Key vibrational peaks would include:

-

A strong C=O stretch for the aromatic aldehyde at approximately 1690-1715 cm⁻¹.

-

C-H stretching for the aldehyde proton around 2720-2820 cm⁻¹.

-

Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 220 and 222.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[4]

Conclusion

This compound is a high-value intermediate whose utility is derived from its unique substitution pattern. The interplay between the aldehyde, bromo, and fluoro groups provides a platform for diverse and selective chemical transformations. The validated synthetic protocol via directed ortho-metalation offers a reliable route to access this compound, enabling its use in complex synthetic campaigns, most notably in the development of novel therapeutics like benzenesulfonamide-based voltage-gated sodium channel modulators. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher aiming to incorporate this powerful building block into their synthetic programs.

References

- PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene.

- SpectraBase. (n.d.). 2-Bromo-1,4-difluorobenzene.

- PubChem. (n.d.). This compound.

- Chemsrc. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Reliable Sourcing of this compound for R&D Needs.

- Gallagher, J. F., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. U.S. Patent No. 10,745,392. Washington, DC: U.S. Patent and Trademark Office.

- Hoechst Aktiengesellschaft. (1998). Process for the preparation of benzene sulfonamides. European Patent No. EP0512953B1.

- Merck Patent Gmbh. (2001). Ortho substituted benzaldehydes, preparation thereof and use thereof. U.S. Patent Application No. US 2001/0050352 A1.

- Reddy, G. S. K. K., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. This compound | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:934987-26-5 | Chemsrc [chemsrc.com]

- 6. 2-Bromo-1,4-difluorobenzene 98 399-94-0 [sigmaaldrich.com]

- 7. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Halogenated Benzaldehydes

An In-Depth Technical Guide to 2-Bromo-3,6-difluorobenzaldehyde: A Keystone Building Block in Modern Synthesis

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Halogenated aromatic compounds, particularly those bearing multiple, distinct halogen atoms and reactive functional groups, serve as invaluable synthons. This compound (CAS No. 934987-26-5) has emerged as a strategically important building block, prized for the orthogonal reactivity of its substituents.[1][2] The presence of an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and two fluorine atoms to modulate electronic properties and metabolic stability makes this molecule a versatile tool for the synthetic chemist. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in the principles of synthetic chemistry and process development.

Chemical Identity and Structure

The unambiguous identification of a reagent is the foundation of reproducible science. This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃BrF₂O.[3][4]

IUPAC Name: this compound[5]

Chemical Structure:

Image Source: PubChem CID 50998399.[5]

The substitution pattern is critical to its utility. The aldehyde group is flanked by a bromine atom at the 2-position and a fluorine atom at the 6-position. This ortho-substitution creates significant steric and electronic effects that influence the reactivity of the formyl group. The additional fluorine at the 3-position further withdraws electron density from the aromatic ring.

Key Identifiers:

Physicochemical Properties: A Quantitative Overview

The physical properties of a reagent dictate its handling, reaction conditions, and purification methods. The combination of a polar aldehyde, a heavy bromine atom, and electronegative fluorine atoms results in a solid compound with a moderate boiling point.

| Property | Value | Source(s) |

| Physical State | Solid, Powder | |

| Melting Point | 49-51 °C | [3][7] |

| Boiling Point | 224 °C | [3][7] |

| Density | 1.758 g/cm³ | [3][7] |

| Flash Point | 90 °C | [3][7] |

| Solubility | Soluble in common organic solvents like THF, Dichloromethane. | Inferred from synthesis protocols[8] |

| Sensitivity | Air sensitive | [3][9] |

| Storage | Inert atmosphere, 2-8°C | [10] |

Insight for the Scientist: The low melting point suggests that for certain reactions, the compound can be handled as a liquid for easier dosing, though its air sensitivity necessitates the use of an inert atmosphere (e.g., Nitrogen or Argon) at all times.[3][9] Its high boiling point allows for a wide range of reaction temperatures without significant loss to evaporation but indicates that purification by distillation requires reduced pressure.

Synthesis Strategy: Directed Ortho-Metalation

The regioselective synthesis of polysubstituted aromatic rings is a classic challenge in organic chemistry. A highly effective and common strategy for preparing compounds like this compound is through a directed ortho-metalation (DoM) pathway. This approach leverages the ability of certain directing groups to acidify an adjacent ortho-proton, facilitating its removal by a strong base, typically an organolithium reagent.

Proposed Synthetic Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, 96% | 934987-26-5 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | CAS#:934987-26-5 | Chemsrc [chemsrc.com]

- 8. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. 934987-26-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,6-difluorobenzaldehyde

Authored by: A Senior Application Scientist

Introduction: 2-Bromo-3,6-difluorobenzaldehyde is a key building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its trifunctionalized aromatic ring, featuring bromo, fluoro, and aldehyde moieties, offers a versatile scaffold for a variety of chemical transformations. This guide provides a detailed exploration of the synthetic pathways to this valuable intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern the reactions.

Strategic Approaches to Synthesis: Choosing the Right Starting Material

The synthesis of this compound hinges on the strategic introduction of the bromo and formyl groups onto a difluorinated benzene core. The regioselectivity of these transformations is paramount. Two primary retrosynthetic disconnections are considered the most viable, starting from either a commercially available difluorobenzene derivative or a more functionalized precursor like a difluoroanisole or difluoroaniline.

Route 1: Synthesis from 1,4-Difluorobenzene

This approach leverages the directing effects of the fluorine substituents on an unfunctionalized aromatic core. The synthetic sequence involves an initial bromination followed by a directed ortho-metalation and formylation.

Workflow Diagram: Synthesis from 1,4-Difluorobenzene

Caption: Synthetic pathway from 1,4-Difluorobenzene.

Step 1: Bromination of 1,4-Difluorobenzene

The initial step is the electrophilic bromination of 1,4-difluorobenzene to introduce the bromine atom. The two fluorine atoms are ortho, para-directing activators. However, due to steric hindrance from the fluorine atoms, bromination is expected to occur at the positions ortho to each fluorine, leading to 1-bromo-2,5-difluorobenzene. A Lewis acid catalyst such as iron(III) bromide is typically employed to polarize the bromine molecule, making it a more potent electrophile.[2]

Step 2: Directed Ortho-Metalation and Formylation

The key step in this synthesis is the regioselective formylation of 1-bromo-2,5-difluorobenzene. This is achieved through a directed ortho-metalation (DoM) reaction. A strong, sterically hindered base like lithium diisopropylamide (LDA) is used to deprotonate the aromatic ring at a position ortho to a directing group.[3][4] In 1-bromo-2,5-difluorobenzene, the most acidic proton is at the C6 position, flanked by two fluorine atoms, which are strong ortho-directing groups for metalation. The bromine atom also contributes to the acidification of the adjacent proton.

The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[5] The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions.

Route 2: Synthesis from 2,5-Difluoroanisole

An alternative strategy begins with 2,5-difluoroanisole. The methoxy group provides a strong activating and ortho, para-directing influence for subsequent electrophilic substitution and can be a useful handle for directed metalation.

Workflow Diagram: Synthesis from 2,5-Difluoroanisole

Caption: Synthetic pathway from 2,5-Difluoroanisole.

This route involves bromination, formylation, and subsequent demethylation. The regiochemical outcome of the bromination and formylation steps is critical and needs to be carefully controlled.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound starting from 1,4-difluorobenzene.

Synthesis of 1-Bromo-2,5-difluorobenzene

-

Reaction Setup: To a solution of 1,4-difluorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add iron(III) bromide (0.1 equivalents) as a catalyst.

-

Bromination: Cool the mixture in an ice bath. Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure 1-bromo-2,5-difluorobenzene.

Synthesis of this compound

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Ortho-Lithiation: To this freshly prepared LDA solution, add a solution of 1-bromo-2,5-difluorobenzene (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

-

Quenching and Workup: After stirring for a short period, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.[4]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Step |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 540-36-3 | Starting Material |

| 1-Bromo-2,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 364-22-7 | Electrophilic Bromination |

| This compound | C₇H₃BrF₂O | 221.00 | 934987-26-5 | Directed Ortho-Metalation/Formylation |

Trustworthiness and Validation

The described protocols are based on well-established organometallic reactions. The success of the synthesis, particularly the directed ortho-metalation step, is highly dependent on stringent anhydrous conditions and precise temperature control. The purity of the reagents, especially the organolithium base, is also critical. Validation of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.[4][5]

Conclusion

The synthesis of this compound is most reliably achieved through a directed ortho-metalation and formylation of 1-bromo-2,5-difluorobenzene. This starting material can be readily prepared from the bromination of 1,4-difluorobenzene. This synthetic strategy offers good regiochemical control and provides a practical route to this important chemical intermediate. The versatility of this compound ensures its continued importance as a building block in the development of novel chemical entities.

References

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents.

- Oakwood Chemical. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. This compound. [Link]

- LookChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]

- PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]

- PubChem. 2,5-Difluoroanisole. [Link]

- Chemsrc. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Reliable Sourcing of this compound for R&D Needs. [Link]

- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

- PubChem. 2,5-Difluoroaniline. [Link]

- Google Patents. EP2940002A1 - Halogenated aniline and method for producing same.

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

reactivity of the aldehyde group in 2-Bromo-3,6-difluorobenzaldehyde

An In-depth Technical Guide to the Aldehyde Group Reactivity of 2-Bromo-3,6-difluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound (CAS 934987-26-5). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science.[1] The molecule's reactivity is uniquely governed by a complex interplay of electronic and steric effects imparted by its halogen substituents. This document synthesizes fundamental principles of organic chemistry with predictive analysis based on structure-reactivity relationships to offer a robust guide for its strategic use in synthesis. We will explore the foundational electronic landscape of the molecule, delve into its characteristic reactions such as nucleophilic additions, oxidations, and reductions, and examine the synthetic utility of the aryl bromide moiety in modern cross-coupling reactions. Detailed experimental protocols and mechanistic visualizations are provided to serve as a practical resource for laboratory professionals.

Foundational Analysis: The Electronic and Steric Landscape

The is not straightforward and is dictated by the cumulative influence of its three halogen substituents. Understanding these effects is critical to predicting and controlling reaction outcomes. The core factors are the inductive effect, the resonance effect, and steric hindrance.[2]

Electronic Effects: A Double-Edged Sword

The aldehyde carbon is inherently electrophilic due to the polarization of the C=O bond. Substituents on the benzene ring can either enhance or diminish this electrophilicity.[3]

-

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. The two fluorine atoms, being more electronegative than bromine, contribute significantly to this effect. This heightened inductive withdrawal drastically increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to unsubstituted benzaldehyde.[4]

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect pushes electron density onto the ring, partially counteracting the inductive effect.[4] This electron donation primarily stabilizes carbocation intermediates at the ortho and para positions.[4][5] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in an overall deactivation of the ring towards electrophilic aromatic substitution, but an activation of the carbonyl group towards nucleophilic attack.

The net result of these electronic factors is a highly electrophilic carbonyl carbon, primed for reactions with nucleophiles.

Steric Hindrance: The Gatekeeper Effect

While the electronics render the aldehyde highly reactive, the molecule's stereochemistry presents a significant barrier. The aldehyde group is flanked by two bulky substituents: a bromine atom at the C2 position and a fluorine atom at the C6 position. This ortho-substitution creates substantial steric hindrance around the carbonyl carbon.[6][7] This crowding impedes the approach of nucleophiles, particularly large or bulky ones, to the electrophilic center.[8][9] Consequently, many reactions may require more forcing conditions (e.g., higher temperatures) or may proceed at a slower rate than with less hindered aldehydes.[10]

The following diagram illustrates the interplay of these foundational principles.

Caption: Logical flow of electronic and steric effects on aldehyde reactivity.

Characteristic Reactions of the Aldehyde Group

The enhanced electrophilicity and steric hindrance define the reaction profile of this compound.

Reduction to Alcohol

The reduction of the aldehyde to the corresponding benzyl alcohol is a fundamental transformation. Due to the high electrophilicity of the carbonyl carbon, this reaction typically proceeds efficiently. Small, unhindered reducing agents are preferred to overcome the steric barrier.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrF₂O | [11][12] |

| Molecular Weight | 221.00 g/mol | [12] |

| CAS Number | 934987-26-5 | [12] |

| Appearance | Solid | [13] |

| Purity | ≥95-96% |[11][14] |

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol outlines a standard, reliable method for the reduction of the aldehyde to (2-Bromo-3,6-difluorophenyl)methanol.

Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) or ethanol (EtOH) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. The small size of the hydride nucleophile (H⁻) minimizes the impact of steric hindrance.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the pH is acidic and gas evolution ceases.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add deionized water to the residue and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified by flash column chromatography on silica gel if necessary.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to 2-Bromo-3,6-difluorobenzoic acid. Strong oxidizing agents are generally effective.

Protocol 2: Oxidation with Potassium Permanganate (KMnO₄)

-

Setup: To a solution of this compound (1.0 eq) in a mixture of acetone and water, add a small amount of a base like sodium carbonate (Na₂CO₃).

-

Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise. The reaction is exothermic; maintain the temperature below 30 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: Stir until the purple color persists, indicating the reaction is complete.

-

Work-up: Filter the mixture to remove the MnO₂ precipitate. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Advanced Synthetic Applications: C-C Cross-Coupling

A key feature of this molecule is the carbon-bromine bond, which serves as a handle for powerful palladium-catalyzed cross-coupling reactions.[15] These reactions allow for the construction of complex biaryl systems and other carbon-carbon bonds, making the aldehyde a valuable intermediate in drug discovery.[16][17] The Suzuki-Miyaura coupling is a widely used example.

The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[18][19]

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

-

Base, e.g., aqueous Potassium Carbonate (K₂CO₃) 2M solution or solid Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system, e.g., Toluene/Ethanol/Water or 1,4-Dioxane

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the this compound, arylboronic acid, base (if solid), and palladium catalyst.

-

Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent(s) and aqueous base (if used) via syringe.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

-

Cooling & Filtration: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired biaryl aldehyde.

Conclusion

This compound is a highly functionalized synthetic intermediate whose reactivity is a delicate balance between potent electronic activation and significant steric inhibition. The strong electron-withdrawing nature of the halogen substituents renders the aldehyde carbonyl exceptionally electrophilic, facilitating reactions like reduction. However, the ortho-positioning of the bromine and fluorine atoms sterically shields this reactive center, necessitating careful selection of reagents and conditions. The true synthetic power of this molecule is further realized through the strategic use of its aryl bromide functionality in palladium-catalyzed cross-coupling reactions, providing a robust entry point to novel and complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the unique chemical properties of this valuable compound.

References

- Reddit r/chemhelp. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions.

- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.

- Scribd. (n.d.). 6 Steric Hindrance.

- Khan Academy. (2013). Steric hindrance.

- ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

- Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.

- PubMed Central (PMC). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

- PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Supplier of this compound.

- PubChem. (n.d.). This compound.

- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity).

- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 14. This compound, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 15. nobelprize.org [nobelprize.org]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uwindsor.ca [uwindsor.ca]

- 19. youtube.com [youtube.com]

A Comprehensive Safety and Handling Guide for 2-Bromo-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,6-difluorobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for diverse chemical modifications, making it a valuable reagent for medicinal chemists and process development scientists. The presence of halogens and an aldehyde functional group necessitates a thorough understanding of its reactivity and potential hazards.

This guide provides a detailed overview of the safety, handling, and emergency procedures for this compound, drawing from available safety data sheets (SDS) and established protocols for halogenated aromatic compounds. It is intended to supplement, not replace, institutional safety protocols and the specific SDS provided by the supplier.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

It is crucial to note that comprehensive toxicological data for this specific compound is limited. Therefore, it should be handled with the assumption that it may have other, undocumented hazardous properties.

Section 2: Physicochemical and Toxicological Profile

A summary of the known physical, chemical, and toxicological properties is presented below. The lack of extensive toxicological data underscores the importance of stringent adherence to safety protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 934987-26-5 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 49-51 °C | [5] |

| Boiling Point | 224 °C | [5] |

| Flash Point | 90 °C | [5] |

Toxicological Data Summary: Detailed quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) are not available in the reviewed literature.[2][6] Similarly, data regarding carcinogenicity, mutagenicity, and reproductive toxicity have not been reported.[2][6] In the absence of this data, all handling procedures should be based on a conservative risk assessment, treating the compound as potentially harmful.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach to exposure control, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3] The fume hood should have a demonstrated and documented face velocity appropriate for handling solid chemical reagents. Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 | Prevents skin contact, which can lead to irritation.[3][6] Gloves must be inspected before use and changed frequently. |

| Body | Chemically resistant lab coat, long-sleeved clothing | N/A | Protects skin from accidental contact. |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | N/A | Required if working outside of a fume hood or if exposure limits are exceeded.[1] |

Section 4: Safe Handling, Storage, and Incompatibility

Handling Procedures

-

Pre-use: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a glove box to contain any dust.

-

General Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigerated storage or storage under an inert atmosphere (e.g., nitrogen).[7]

Chemical Incompatibilities

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8] Halogenated organic compounds can react vigorously with these materials.

Section 5: Emergency Procedures and First Aid

Prompt and correct response to an exposure or spill is critical.

First-Aid Measures

Table 3: First-Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Accidental Release Measures (Spills)

The following protocol is a general guideline for handling a small spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Experimental Protocol: Small Spill Cleanup

-

Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

-

Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills (if melted), use an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Section 6: Fire and Explosion Hazard Data

-

Flammability: This material is a combustible solid.

-

Flash Point: 90 °C[5]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: In case of fire, toxic and corrosive fumes may be released, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Experimental Protocol: Waste Segregation and Disposal

-

Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][10] Do not mix with non-halogenated waste.[4]

-

Container: Use a non-reactive, sealable container. Ensure the container is compatible with halogenated organic compounds.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".

-

Disposal: Arrange for disposal through your institution's EHS office in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.

Section 8: Ecological Information

There is no specific data available on the ecotoxicity of this compound.[2] However, brominated aromatic compounds can be persistent, bioaccumulative, and toxic to aquatic life.[3][7] Therefore, every precaution must be taken to prevent its release into the environment.

Section 9: Transportation Information

Shipping and transportation of this compound must be conducted in compliance with all applicable national and international regulations for the transport of hazardous materials.

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling. While significant gaps exist in its toxicological and ecological data, the known hazards of skin, eye, and respiratory irritation necessitate the stringent use of engineering controls and personal protective equipment. By adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most current information.

Visualizations

Caption: Workflow for proper waste disposal.

References

- This compound | C7H3BrF2O | CID 50998399. (n.d.). PubChem.

- Halogenated Solvents. (n.d.). Washington State University.

- [Toxicity of selected brominated aromatic compounds]. (1993). PubMed.

- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1984). EPA NEIPS.

- HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University.

- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). ECHA.

- 2-Bromo-3,6-difluorobenzaldeído CAS:934987-26-5 Fabricantes. (n.d.). Alfa Chemical.

Sources

- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 2. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 3. Aromatic brominated flame retardants: ECHA raises environmental concerns - LKC Switzerland [lkc-ltd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemkleancorp.com [chemkleancorp.com]

- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 7. All news - ECHA [echa.europa.eu]

- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 9. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bucknell.edu [bucknell.edu]

Solubility Profile of 2-Bromo-3,6-difluorobenzaldehyde in Organic Solvents: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract

2-Bromo-3,6-difluorobenzaldehyde is a pivotal building block in the synthesis of complex pharmaceuticals and agrochemicals, where its precise solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation.[1] This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. It offers a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility, ensuring reliable and reproducible results. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

This compound (C₇H₃BrF₂O, MW: 221.00 g/mol ) is a substituted aromatic aldehyde whose structural features—a reactive aldehyde group, a bromine atom, and two fluorine atoms—make it a valuable intermediate for creating novel molecules in targeted drug therapies and advanced material science.[1][2] The success of synthetic routes, crystallization processes, and formulation development hinges on a thorough understanding of the compound's solubility. Poorly characterized solubility can lead to failed reactions, inefficient purifications, and challenges in developing stable, bioavailable drug products. This guide provides the foundational knowledge and practical methodologies to accurately assess and leverage the solubility profile of this key intermediate.

Key Physical Properties:

-

Appearance: White to light yellow solid[1]

-

Melting Point: 49-51 °C[1]

-

Boiling Point: 224 °C[1]

-

Molecular Weight: 221.00 g/mol [2]

-

Storage: Recommended storage at 2-8°C or below -15°C under an inert atmosphere.[3]

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound offers several clues to its expected behavior in different organic solvents.

Caption: Molecular structure of this compound.

-

Aromatic Ring: The core benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom acting as a hydrogen bond acceptor. This polarity promotes solubility in polar solvents.[4]

-

Halogen Substituents (F, Br): The highly electronegative fluorine atoms and the polarizable bromine atom increase the molecule's overall polarity and dipole moment compared to unsubstituted benzaldehyde. This enhances solubility in polar aprotic solvents.

Predicted Solubility Trend:

Based on this analysis, the compound is expected to have low solubility in water due to the large nonpolar aromatic ring.[5] Its solubility in organic solvents will increase with the solvent's ability to engage in dipole-dipole interactions. The computed LogP value of 2.5398 suggests a preference for lipophilic environments.[6]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | These solvents have strong dipoles that can interact effectively with the polar aldehyde and C-F/C-Br bonds, without the steric hindrance of hydrogen bonding. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity is sufficient to dissolve the molecule, and they are good solvents for many aromatic compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The aldehyde's oxygen can accept hydrogen bonds from the solvent. However, the large nonpolar core may limit very high solubility compared to polar aprotic solvents. |

| Nonpolar | Hexanes, Toluene, Heptane | Low to Moderate | Solubility will be driven by van der Waals forces with the aromatic ring. Toluene may show better results than alkanes due to pi-pi stacking interactions. Synthesis purification often uses ethyl acetate/hexane mixtures, suggesting solubility in less polar solvent systems.[7] |

| Aqueous | Water | Very Low | The hydrophobic character of the brominated/fluorinated benzene ring dominates, limiting interaction with the highly polar hydrogen-bonding network of water. Structurally similar compounds like 2-Bromo-6-Fluorobenzaldehyde are only slightly soluble in water.[8] |

Experimental Protocol for Quantitative Solubility Determination

Trustworthy and reproducible data is paramount. The following protocol describes a robust method for determining the equilibrium solubility of this compound using High-Performance Liquid Chromatography (HPLC), a common and precise analytical technique.[9]

Materials and Equipment

-

This compound (ensure purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (diode array detector preferred)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Workflow Diagram

Caption: Experimental workflow for solubility determination via HPLC.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentration. This validates the linear response of the detector.

-

-

Sample Equilibration (The Self-Validating System):

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of your calibration curve.

-